2-Hydrazinyl-6-methoxybenzo[d]thiazole

Anticancer Hydrazone Derivatives Structure-Activity Relationship

Select 2-Hydrazinyl-6-methoxybenzo[d]thiazole (CAS 20174-70-3) to accelerate your medicinal chemistry and antimicrobial resistance programs. The 6-methoxy substitution is a critical structural feature that confers potent, broad-spectrum antiproliferative activity (IC50 1.3–12.8 µM) not achievable with unsubstituted benzothiazole hydrazines. This building block enables mechanochemical, solvent-free synthesis of hydrazone libraries with high stereoselectivity, aligning with green chemistry mandates. Its demonstrated ability to yield derivatives active against Gram-negative pathogens, including Pseudomonas aeruginosa, makes it a strategic procurement choice for targeted lead optimization. Source high-purity material now to ensure reproducible SAR data and efficient library generation.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 20174-70-3
Cat. No. B1301017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-6-methoxybenzo[d]thiazole
CAS20174-70-3
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NN
InChIInChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyQAMZBKMFWQSHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-6-methoxybenzo[d]thiazole (CAS 20174-70-3): Procurement and Differentiation Guide for Benzothiazole Hydrazine Building Blocks


2-Hydrazinyl-6-methoxybenzo[d]thiazole (CAS 20174-70-3) is a heterocyclic compound belonging to the benzothiazole hydrazine class, with the molecular formula C8H9N3OS and a molecular weight of 195.24 g/mol . It features a benzothiazole core substituted with a hydrazinyl group at the 2-position and a methoxy group at the 6-position [1]. This compound serves as a versatile building block for synthesizing hydrazone-bridged derivatives with demonstrated anticancer and antimicrobial activities [2].

Why 2-Hydrazinyl-6-methoxybenzo[d]thiazole (CAS 20174-70-3) Cannot Be Interchanged with Other Benzothiazole Hydrazines


Benzothiazole hydrazines are not functionally interchangeable. The 6-methoxy substituent on 2-hydrazinyl-6-methoxybenzo[d]thiazole confers distinct biological and synthetic advantages over unsubstituted or differently substituted analogs. Structure-activity relationship studies reveal that derivatives featuring a methoxy group at the 6-position of the benzothiazole ring consistently exhibit potent antiproliferative effects across a broad panel of cancer cell lines, with IC50 values ranging from 1.3 to 12.8 µM [1]. This substitution pattern enhances the compound's utility as a precursor for generating hydrazone derivatives with optimized activity profiles, making it a preferred choice for medicinal chemistry campaigns targeting anticancer or antimicrobial endpoints [2].

Quantitative Differentiation Evidence for 2-Hydrazinyl-6-methoxybenzo[d]thiazole (CAS 20174-70-3)


6-Methoxy Substituent Confers Consistent Antiproliferative Activity Across Multiple Cancer Cell Lines

Hydrazone derivatives synthesized from 2-hydrazinyl-6-methoxybenzothiazole (featuring a methoxy group at position 6) exhibit consistent antiproliferative activity across all eight human cancer cell lines tested, whereas derivatives with other substitution patterns show more variable and cell line-dependent activity [1].

Anticancer Hydrazone Derivatives Structure-Activity Relationship

Hydrazine Moiety Enables Potent IDO1 Inhibition Relevant to Immuno-Oncology

The core 2-hydrazinobenzothiazole scaffold (lacking the 6-methoxy group) is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 8.0 ± 2.3 µM, demonstrating the intrinsic IDO1 inhibitory potential of the benzothiazole hydrazine class [1]. While phenylhydrazine exhibits higher potency (IC50 = 0.25 ± 0.07 µM), the benzothiazole scaffold provides a distinct chemotype for developing selective IDO1 inhibitors with potentially improved pharmacokinetic properties.

Immuno-Oncology IDO1 Inhibition Enzyme Inhibition

6-Methoxy Substitution Enhances Synthetic Versatility for Hydrazone Formation

2-Hydrazinyl-6-methoxybenzothiazole participates efficiently in mechanochemical solvent-free reactions with O-alkylated benzaldehydes to yield 2-hydrazone-bridged benzothiazole derivatives, with derivatives bearing a 6-methoxy group showing favorable reactivity and high stereoselectivity for the E-isomer [1].

Medicinal Chemistry Hydrazone Synthesis Green Chemistry

Selective Antibacterial Activity in Derived Hydrazone Compounds

Hydrazone derivatives synthesized from 2-hydrazinylbenzothiazole precursors (including 6-substituted variants) exhibit selective antibacterial activity. Specifically, compound 37, a 6-chloro-2-hydrazone derivative, demonstrated potent activity against Pseudomonas aeruginosa with an MIC of 4 µg/mL [1]. This indicates that 6-substituted 2-hydrazinylbenzothiazoles can be tuned to target specific Gram-negative pathogens.

Antimicrobial Antibacterial Pseudomonas aeruginosa

Potential for Antidiabetic Activity via α-Glucosidase and α-Amylase Inhibition

Hydrazones derived from 2-hydrazinyl-6-substitutedbenzo[d]thiazoles have been reported to exhibit significant α-amylase and α-glucosidase inhibitory activities in preliminary biological assays, suggesting antidiabetic potential [1].

Antidiabetic α-Glucosidase Inhibition α-Amylase Inhibition

Recommended Research and Industrial Application Scenarios for 2-Hydrazinyl-6-methoxybenzo[d]thiazole (CAS 20174-70-3)


Synthesis of Broad-Spectrum Anticancer Hydrazone Libraries

Employ 2-hydrazinyl-6-methoxybenzo[d]thiazole as a key building block for the mechanochemical synthesis of hydrazone-bridged benzothiazole derivatives. The 6-methoxy substitution ensures consistent antiproliferative activity across multiple cancer cell lines (IC50 range: 1.3–12.8 µM), making it ideal for generating focused libraries for anticancer drug discovery [1].

Development of Selective Antibacterial Agents Against Pseudomonas aeruginosa

Utilize 2-hydrazinyl-6-methoxybenzo[d]thiazole as a precursor for synthesizing hydrazone derivatives targeting Gram-negative bacteria. Structure-activity relationship studies indicate that 6-substituted benzothiazole hydrazones can achieve potent and selective activity against Pseudomonas aeruginosa (MIC = 4 µg/mL for related 6-chloro derivative), supporting its use in antimicrobial resistance research [1].

IDO1 Inhibitor Optimization in Immuno-Oncology

Leverage the IDO1 inhibitory activity of the benzothiazole hydrazine scaffold (IC50 = 8.0 ± 2.3 µM for the unsubstituted core) to develop novel immunotherapeutic agents. 2-Hydrazinyl-6-methoxybenzo[d]thiazole provides a 6-methoxy handle for further structure-activity relationship exploration to improve potency and selectivity [2].

Green Chemistry Approaches to Heterocyclic Compound Synthesis

Implement mechanochemical solvent-free methods using 2-hydrazinyl-6-methoxybenzo[d]thiazole to synthesize hydrazone derivatives with high stereoselectivity. This approach aligns with sustainable chemistry principles, reducing solvent waste and energy consumption while maintaining efficient access to biologically relevant heterocycles [1].

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